molecular formula C15H13N3O3S B15106666 N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]methanesulfonamide

N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]methanesulfonamide

Cat. No.: B15106666
M. Wt: 315.3 g/mol
InChI Key: VKBINKGRWGHJCV-UHFFFAOYSA-N
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Description

N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]methanesulfonamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]methanesulfonamide typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method is the reaction of amidoximes with carboxylic acids in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete cyclization .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]methanesulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]methanesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes such as cyclooxygenase (COX) or matrix metalloproteinases (MMPs), leading to reduced inflammation and tumor growth . The exact molecular targets and pathways can vary depending on the specific application and context.

Properties

Molecular Formula

C15H13N3O3S

Molecular Weight

315.3 g/mol

IUPAC Name

N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]methanesulfonamide

InChI

InChI=1S/C15H13N3O3S/c1-22(19,20)18-13-10-6-5-9-12(13)15-16-14(17-21-15)11-7-3-2-4-8-11/h2-10,18H,1H3

InChI Key

VKBINKGRWGHJCV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3

Origin of Product

United States

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